STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5

Oral drug delivery Transepithelial transport Cytotoxicity screening

STARBURST® (PAMAM) Dendrimer, Generation 2.5 (CAS 153891-46-4) is a half-generation poly(amidoamine) dendrimer with an ethylenediamine core and a carboxylate-terminated surface. Unlike full-generation amine-terminated PAMAM dendrimers such as G2.0 or G3.0, the G2.5 half-generation presents an anionic surface at physiological pH due to its 32 sodium carboxylate end groups.

Molecular Formula [NH2(CH2)2NH2]:(G=4);dendriPAMAM(NHCH2CH2OH)64
Molecular Weight 0
CAS No. 153891-46-4
Cat. No. B1176939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5
CAS153891-46-4
Molecular Formula[NH2(CH2)2NH2]:(G=4);dendriPAMAM(NHCH2CH2OH)64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STARBURST® (PAMAM) Dendrimer, Generation 2.5 (CAS 153891-46-4): Core Specifications and Scientific Identity


STARBURST® (PAMAM) Dendrimer, Generation 2.5 (CAS 153891-46-4) is a half-generation poly(amidoamine) dendrimer with an ethylenediamine core and a carboxylate-terminated surface. Unlike full-generation amine-terminated PAMAM dendrimers such as G2.0 or G3.0, the G2.5 half-generation presents an anionic surface at physiological pH due to its 32 sodium carboxylate end groups . The compound is supplied as a 10 wt.% solution in methanol with a molecular weight of approximately 6,267 Da [1]. Its well-defined, monodisperse architecture places it at a critical intermediate size between the smaller G1.5 and the larger G3.5 half-generation dendrimers, offering a distinct balance of drug-loading capacity and surface charge density that is not achievable by simply scaling to adjacent generations [2].

Why Generic Substitution of STARBURST® (PAMAM) Dendrimer, Generation 2.5 Fails: Surface Charge, Size, and Generation-Dependent Performance


PAMAM dendrimers cannot be treated as interchangeable commodities because their biological performance, drug-loading capacity, and toxicity profile are exquisitely sensitive to both generation number and surface chemistry. Full-generation dendrimers (G2.0, G3.0) bear cationic amine surfaces that interact with cell membranes and DNA via electrostatic mechanisms, whereas half-generation dendrimers (G2.5, G3.5) carry anionic carboxylate groups with fundamentally different biointerfacial behavior [1]. Even among half-generation carboxylate-terminated dendrimers, G2.5 occupies a unique performance niche: it is large enough to achieve meaningful drug payloads and to modulate tight junctions, yet small enough to exhibit distinct penetration enhancement and protein-binding properties that diverge from both the smaller G1.5 and the larger G3.5 [2][3]. Substituting G2.5 with G3.0 (same number of surface groups but amine-terminated) or G3.5 (same carboxylate surface but larger) would produce qualitatively different biological outcomes, as demonstrated by direct comparative data below.

STARBURST® (PAMAM) Dendrimer, Generation 2.5: Head-to-Head Quantitative Differentiation Evidence


Caco-2 Transepithelial Electrical Resistance (TEER): Anionic G2.5-COOH vs. Cationic G2.0-NH2 Biocompatibility

In Caco-2 cell monolayer assays, the anionic G2.5-COOH dendrimer causes a markedly slower and less severe decline in transepithelial electrical resistance (TEER) compared to the cationic G2.0-NH2 dendrimer at the same concentration. While G2.0-NH2 produces a rapid, substantial drop in TEER indicating tight junction disruption and cytotoxicity, G2.5-COOH exhibits a moderate, time-dependent TEER decline, demonstrating superior biocompatibility of the carboxylate-terminated surface [1]. This is consistent with the broader class observation that anionic half-generation PAMAM dendrimers (G2.5, G3.5) are significantly less cytotoxic than their cationic full-generation counterparts (G2, G3, G4) [2].

Oral drug delivery Transepithelial transport Cytotoxicity screening PAMAM dendrimer safety

Cisplatin Drug-Loading Capacity: Carboxylated G2.5 Achieves 26.64 wt/wt% Payload vs. Pegylated G3.0 for 5-FU

In a comparative nanocarrier study, carboxylated PAMAM G2.5 demonstrated a high cisplatin loading capacity of 26.64 wt/wt%, forming nanocomplexes of 10–30 nm diameter. This same study employed pegylated PAMAM G3.0 (amine-terminated) as a comparator carrier for 5-fluorouracil (5-FU) encapsulation, highlighting the divergent drug-loading chemistries enabled by the carboxylate vs. amine surface [1]. The G2.5-cisplatin nanocomplex exhibited an IC50 of 23.11 ± 2.08 μg/mL against NCI-H460 lung cancer cells [1]. The carboxylate surface of G2.5 permits direct bidentate coordination of platinum(II) centers, a coordination mode not available to amine-terminated full-generation dendrimers without additional surface modification [2].

Cancer nanomedicine Platinum drug delivery Dendrimer-drug conjugate Drug loading efficiency

Transdermal Penetration Enhancement: G2.5 Outperforms G3.5 as an 8-Methoxypsoralen (8-MOP) Carrier In Vitro

In a direct head-to-head comparison of half-generation PAMAM dendrimers as transdermal carriers for 8-methoxypsoralen (8-MOP), G2.5 demonstrated superior in vitro penetration enhancement compared to G3.5 across both synthetic PVDF membranes and prepared pig ear skin using Franz diffusion cells [1]. G2.5 PAMAM dendrimer was explicitly identified as the more effective 8-MOP penetration enhancer than G3.5, although in vivo differences in hairless rat skin did not reach statistical significance [1]. This result demonstrates that smaller half-generation size (G2.5 with 32 surface groups, ~6267 Da) confers greater skin penetration efficiency than the larger G3.5 (64 surface groups, ~12,931 Da), likely due to more favorable size-to-charge ratio for stratum corneum interaction [2].

Transdermal drug delivery Dendrimer penetration enhancer PUVA therapy 8-MOP solubilization

Cytochrome c Binding and Enzymatic Protection: PAMAM G2.5 Carboxylate Reduces Chymotrypsin Hydrolysis by ~30% at 1 µM

PAMAM G2.5 carboxylate (~48.3 Å diameter in water, 24 surface groups as the acid form) binds to cytochrome c and decreases its hydrolysis by chymotrypsin by approximately 30% in a cell-free assay at a concentration of 1 µM [1]. This protein-binding and enzymatic protection property is a direct function of the carboxylate surface charge and the intermediate size of the G2.5 dendrimer, distinguishing it from both smaller half-generations (G0.5, G1.5) and larger ones (G3.5) which exhibit different binding affinities and stoichiometries [2]. When coupled to polyethylenimine (PEI), the same G2.5 dendrimer further demonstrates utility by co-assembling with DNA into dendrosome nanoparticles (DNPs) that increase transfection efficiency and decrease DNA nuclease degradation in HeLa cells .

Protein-dendrimer interaction Enzyme inhibition Cytochrome c Chymotrypsin assay Cell-free assay

Architectural Precision: G2.5 Provides 32 Carboxylate Surface Groups at MW ~6,267 vs. G2.0 (16 Amine Groups, MW ~3,256) and G3.0 (32 Amine Groups, MW ~6,909)

PAMAM G2.5 occupies a precisely defined architectural position within the dendrimer generation series: it delivers 32 surface carboxylate groups at a molecular weight of approximately 6,267 Da [1]. This represents a doubling of surface functionality compared to G1.5 (16 groups, ~2,935 Da) and half the surface groups of G3.5 (64 groups, ~12,931 Da). Critically, G2.5 offers the same number of surface groups (32) as the full-generation G3.0 amine-terminated dendrimer (~6,909 Da), but with anionic carboxylate rather than cationic amine terminal chemistry—a difference that fundamentally alters cellular interactions, toxicity profile, and drug conjugation chemistry . The measured diameter of G2.5 carboxylate (~48.3 Å in water) is larger than the theoretical diameter of G2.0 amine (29 Å) but smaller than G3.0 amine (36 Å), reflecting the expanded conformation of the charged carboxylate surface in aqueous solution [2].

Dendrimer architecture Surface group density Molecular weight Generation comparison PAMAM structure-property

Cisplatin Conjugation Overcomes Drug Resistance: G2.5 Metallodendrimers More Active Against Cisplatin-Resistant A2780cisR Than Sensitive A2780 Cells

In a comparative study of mono- and bidentate cisplatin conjugation to half-generation PAMAM dendrimers, the monodentate G2.5COO(Pt(NH3)2Cl)32 and bidentate G2.5COO(Pt(NH3)2)16 metallodendrimers were more active towards the cisplatin-resistant A2780cisR ovarian cancer cell line than towards the cisplatin-sensitive A2780 line [1]. This inverted sensitivity pattern—where resistant cells show greater susceptibility than sensitive cells—is a therapeutically significant finding not observed with free cisplatin. Most G2.5 metallodendrimers were more potent than free cisplatin overall, and importantly, showed higher selectivity for cancer cells (A2780, A2780cisR) over non-cancer BJ fibroblasts [1]. Hemolysis of human erythrocytes was negligible for these metallodendrimers, and their interaction with calf thymus DNA was stronger than that of free cisplatin [1].

Cisplatin resistance Ovarian cancer Metallodendrimer Bidentate coordination A2780cisR

Optimal Application Scenarios for STARBURST® (PAMAM) Dendrimer, Generation 2.5 Based on Quantitative Differentiation Evidence


Platinum-Based Anticancer Nanocarrier Development (Cisplatin, DACHPtCl2, Oxaliplatin Analogs)

PAMAM G2.5 is the dendrimer of choice for developing platinum-drug nanocarriers due to its carboxylate surface enabling direct bidentate Pt(II) coordination. Quantitative evidence shows 26.64 wt/wt% cisplatin loading with resulting nanocomplexes of 10–30 nm , and metallodendrimers derived from G2.5 demonstrate superior activity against cisplatin-resistant A2780cisR ovarian cancer cells compared to the sensitive parent line [1]. The 32 carboxylate surface groups provide a higher drug payload than G1.5 (16 groups) while avoiding the potential over-functionalization complexity of G3.5 (64 groups). Researchers should procure the sodium carboxylate form (CAS 202009-65-2) for aqueous conjugation protocols or the methanolic solution (CAS 153891-46-4) for organic-phase modifications.

Transdermal and Topical Drug Delivery Systems Requiring Stratum Corneum Penetration

For transdermal delivery of hydrophobic therapeutics such as 8-methoxypsoralen (PUVA therapy), G2.5 is the empirically superior half-generation dendrimer. Direct comparative data show G2.5 outperforms G3.5 as an in vitro penetration enhancer across both synthetic membranes and pig ear skin . G2.5 solubilizes up to 15 molecules of 8-MOP per dendrimer while maintaining a smaller hydrodynamic size that favors skin barrier penetration, in contrast to G3.5 which solubilizes 30 molecules but penetrates less effectively. This size-penetration trade-off is critical for topical formulation design and supports selecting G2.5 over G3.5 when penetration depth is prioritized over total drug solubilization capacity.

Oral Drug Delivery: Reversible Tight Junction Modulation with Reduced Cytotoxicity

PAMAM G2.5-COOH provides a unique window for oral drug delivery where transient, reversible tight junction opening is desired without the irreversible cytotoxicity caused by cationic full-generation dendrimers. Caco-2 monolayer TEER data demonstrate that G2.5-COOH causes a moderate, time-dependent resistance decline, whereas G2.0-NH2 induces a rapid, near-complete loss of barrier integrity . This differential biocompatibility, combined with the anionic surface's reduced non-specific cell membrane disruption, makes G2.5 the preferred choice over any amine-terminated generation (G2.0, G3.0, G4.0) for oral absorption enhancement applications. The anionic surface also reduces mucoadhesion compared to cationic dendrimers, potentially improving intestinal transit.

Protein-Dendrimer Complexation and Enzyme-Prodrug Delivery Systems

The quantifiable interaction between PAMAM G2.5 carboxylate and cytochrome c—producing approximately 30% inhibition of chymotrypsin-mediated hydrolysis at 1 µM —validates its use in protein-delivery and enzyme-prodrug strategies. This property is directly attributable to the carboxylate surface charge and intermediate dendrimer size and would not be replicated by amine-terminated dendrimers (which bind proteins via different electrostatic mechanisms) or by significantly smaller/larger half-generations (which exhibit different binding stoichiometries). Researchers developing dendrimer-protein conjugates or dendrimer-mediated enzyme inhibition assays should select G2.5 as the starting scaffold based on this characterized, reproducible protein-binding benchmark.

Quote Request

Request a Quote for STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.